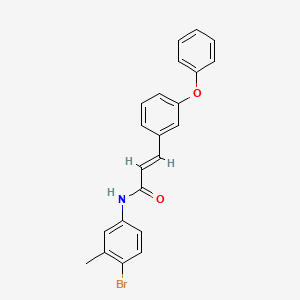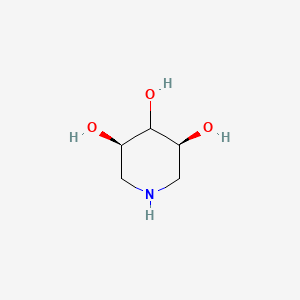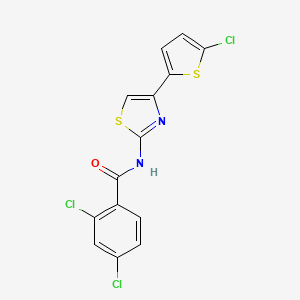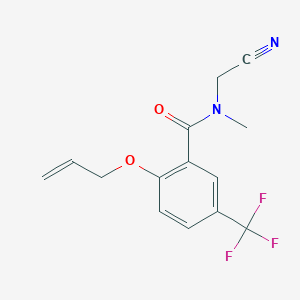
N-(Cyanomethyl)-N-methyl-2-prop-2-enoxy-5-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(Cyanomethyl)-N-methyl-2-prop-2-enoxy-5-(trifluoromethyl)benzamide” is a complex organic compound. It contains a trifluoromethyl group, which is of significant importance in the pharmaceutical industry . The compound also contains a benzamide moiety, which is known for its biological significance .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds is a challenging task due to the strength of the C–F bond. These compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation . The reaction of N,N-dialkylbenzamides with sulfur tetrafluoride yields dialkyl-α,α-difluorobenzylamines .Chemical Reactions Analysis
Trifluoromethyl-containing compounds are known for their reactivity. The C–F bond is the strongest single bond in organic compounds, making the activation of the C–F bond in organic synthesis a challenging task . Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .Wissenschaftliche Forschungsanwendungen
Synthesis and Activity Studies
Antiarrhythmic Activity
Benzamides with trifluoroethoxy ring substituents have been evaluated for their antiarrhythmic properties in mice, with compounds derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide showing potent activity. This suggests potential applications in developing novel antiarrhythmic drugs (Banitt et al., 1977).
Colorimetric Sensing of Fluoride Anions
N-(Cyano(naphthalen-1-yl)methyl)benzamide derivatives exhibit a drastic color transition in the presence of fluoride anions, indicating their use as colorimetric sensors for fluoride detection in solutions (Younes et al., 2020).
Platinum-Catalyzed Hydroamination
The reaction of benzamide with catalytic mixtures involving platinum suggests applications in catalytic synthesis processes, expanding the toolbox for constructing N-ethylbenzamide derivatives (Wang and Widenhoefer, 2004).
Anti-Tubercular Scaffolds
Derivatives of benzamide have shown promising in vitro anti-tubercular activity against Mycobacterium tuberculosis, suggesting their potential as scaffolds for anti-tubercular drug development (Nimbalkar et al., 2018).
Novel Synthetic Approaches
Cyclization Studies
Research into the cyclization of benzamide derivatives under various conditions provides insights into synthetic pathways for creating complex heterocyclic compounds, which can be foundational for drug discovery and material science (Kazaryants et al., 2011).
Supramolecular Chemistry
The study of supramolecular packing motifs involving benzamide derivatives highlights the potential for designing new materials with unique structural and functional properties (Lightfoot et al., 1999).
Zukünftige Richtungen
The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs . This review aims to provide a complete picture of the transition metal-mediated construction of C(sp 3 , sp 2 , and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons . This comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-N-methyl-2-prop-2-enoxy-5-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O2/c1-3-8-21-12-5-4-10(14(15,16)17)9-11(12)13(20)19(2)7-6-18/h3-5,9H,1,7-8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEXAEZYZYFYPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)C1=C(C=CC(=C1)C(F)(F)F)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-naphthalen-1-yl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2651776.png)
![2-{[(4-Bromo-2-fluorophenyl)methyl]amino}ethanol](/img/structure/B2651781.png)
![Tert-butyl (1R,5S)-6-[(2-chloropyrimidin-4-yl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2651782.png)
![N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2651784.png)
![2-[3-(dipropylamino)-2-hydroxypropoxy]-N-phenylbenzamide](/img/structure/B2651785.png)

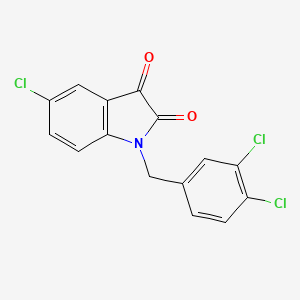

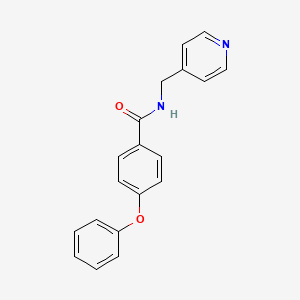
![2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2651792.png)
![N-(2-ethoxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2651793.png)
